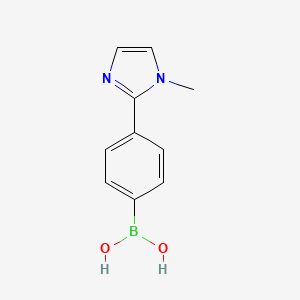

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Vue d'ensemble

Description

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a boronic acid derivative featuring an imidazole ringThe presence of the boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, making it a valuable building block in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, which can be achieved using various boron reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Reducing Agents: Such as sodium borohydride, used for reduction reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized or Reduced Imidazole Derivatives: Depending on the specific reaction conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Research indicates that boronic acids, including (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid, can inhibit proteasome activity, which is crucial for cancer cell survival. The compound's ability to bind to the active site of proteasomes suggests potential use in developing anticancer therapies. A study showed that derivatives of boronic acids could selectively induce apoptosis in cancer cells by disrupting proteasomal function .

Glucose-Sensitive Drug Delivery:

The compound's boronic acid functionality allows it to interact reversibly with diols, making it suitable for glucose-responsive drug delivery systems. This property is particularly beneficial for insulin delivery, where the release rate can be modulated based on blood glucose levels. Studies have demonstrated that nanoparticles utilizing this compound can effectively release insulin in response to varying glucose concentrations .

Sensor Technology

Glucose Sensors:

The ability of boronic acids to form complexes with sugars has led to their application in glucose sensors. This compound has been incorporated into sensor designs that exhibit high sensitivity and selectivity for glucose detection. These sensors leverage the compound's binding properties to provide real-time monitoring of glucose levels in diabetic patients .

Organic Synthesis

Building Block for Suzuki Coupling Reactions:

this compound serves as an important reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is widely utilized in synthesizing complex organic molecules and pharmaceuticals. Its efficiency in these reactions has made it a valuable tool in synthetic organic chemistry .

Material Science

Polymer Development:

The incorporation of this compound into polymer matrices has been explored for creating smart materials that respond to environmental stimuli, such as pH or glucose levels. These materials have potential applications in drug delivery systems and tissue engineering .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- (4-(1H-Imidazol-1-yl)phenyl)boronic acid

- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanol

- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)amine

Comparison:

- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the methyl-substituted imidazole ring. This combination enhances its reactivity and versatility in various chemical reactions.

- (4-(1H-Imidazol-1-yl)phenyl)boronic acid lacks the methyl group, which may affect its steric and electronic properties.

- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanol and (4-(1-Methyl-1H-imidazol-2-yl)phenyl)amine differ in the functional groups attached to the phenyl ring, influencing their reactivity and potential applications .

Activité Biologique

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a boronic acid group and a methyl-substituted imidazole ring, which contribute to its reactivity and biological properties. The imidazole moiety is known for its diverse biological activities, including antibacterial, antifungal, and antitumor effects.

Target Interactions

Imidazole derivatives, including this compound, are known to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways. For instance, imidazole derivatives have shown potential in inhibiting phosphoinositide-3-kinases (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cancer signaling pathways .

- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, likely through disruption of microbial cell functions or metabolic pathways .

Biochemical Pathways

The presence of the boronic acid group enhances the compound's ability to form reversible covalent bonds with diols in biological systems, influencing various biochemical pathways. This characteristic is particularly relevant in drug design, where boron-containing compounds are explored for their therapeutic potential against diseases like cancer and infections .

Pharmacokinetics

The polar nature of the imidazole ring suggests that compounds like this compound could exhibit favorable pharmacokinetic properties. Improved solubility and bioavailability are anticipated due to the structural features that facilitate interaction with biological membranes.

Antitumor Activity

Recent studies have indicated that this compound may have significant antitumor activity. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 12.5 | Induction of apoptosis |

| HeLa (cervical cancer) | 10.0 | Cell cycle arrest in G2/M phase |

| A549 (lung cancer) | 15.0 | Inhibition of PI3K/mTOR signaling |

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. It demonstrated effective inhibition against various bacterial strains and fungi, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

One notable study involved the synthesis of several analogs of this compound to evaluate their potency against Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated that modifications to the imidazole ring significantly affected the inhibitory activity against this parasite, highlighting the importance of structure-activity relationships in drug design .

Propriétés

IUPAC Name |

[4-(1-methylimidazol-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYZCKFKLYMRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NC=CN2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672161 | |

| Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-27-7 | |

| Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.